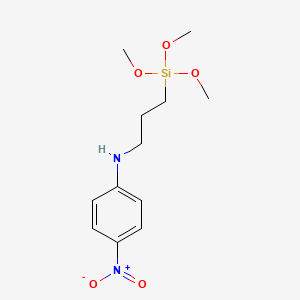
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline is an organosilicon compound that combines the properties of a nitroaniline and a trimethoxysilyl group. This compound is known for its applications in surface modification, coupling agents, and as a precursor for various functional materials .
Preparation Methods
The synthesis of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline typically involves the reaction of 4-nitroaniline with 3-(trimethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. This is commonly used in surface modification applications.
Coupling Reactions: The compound can act as a coupling agent, forming bonds between organic and inorganic materials.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, water, and acidic or basic catalysts. Major products formed from these reactions include amino derivatives, siloxane polymers, and various functionalized surfaces .
Scientific Research Applications
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of functional materials and as a coupling agent in the formation of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic devices.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the material’s properties .
Comparison with Similar Compounds
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propylamine: Lacks the nitro group, making it less reactive in certain applications.
N-(3-(Trimethoxysilyl)propyl)aniline: Similar structure but without the nitro group, leading to different reactivity and applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aniline group, used primarily in polymerization reactions.
The uniqueness of this compound lies in its combination of a nitro group and a trimethoxysilyl group, providing a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
144450-32-8 |
|---|---|
Molecular Formula |
C12H20N2O5Si |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
4-nitro-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H20N2O5Si/c1-17-20(18-2,19-3)10-4-9-13-11-5-7-12(8-6-11)14(15)16/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
MCVCTAYMFBELCQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



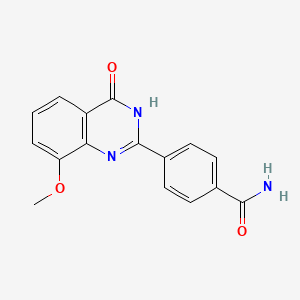
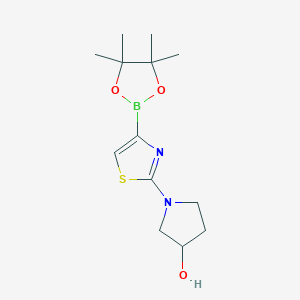
![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)

![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)
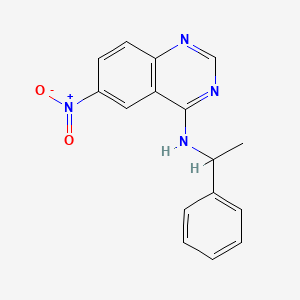
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)
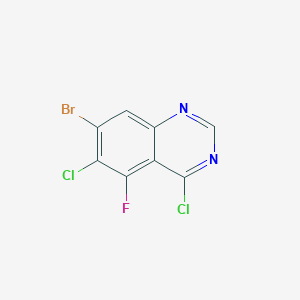



![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)
